N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide
Description
Properties
CAS No. |
170292-97-4 |
|---|---|
Molecular Formula |
C14H12N4O4S |
Molecular Weight |
332.34 g/mol |
IUPAC Name |
4-(benzotriazol-1-ylmethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C14H12N4O4S/c19-14(20)10-5-7-11(8-6-10)23(21,22)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2,(H,19,20) |
InChI Key |
RLUGGKWDBJPDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzotriazole Methyl Intermediate
The key intermediate, benzotriazole-1-ylmethyl moiety, is typically prepared by methylation of benzotriazole. A robust industrially viable method involves:
Formation of Benzotriazole Salt: Benzotriazole is dissolved in N,N-dimethylformamide (DMF) and reacted with a strong base such as potassium tert-butoxide at room temperature to form the benzotriazole salt.
Methylation via Dimethyl Carbonate: The benzotriazole salt is then reacted with dimethyl carbonate at elevated temperatures (90–100 °C) to yield a mixture of 1-methylbenzotriazole and 2-methylbenzotriazole.
Separation and Purification: The mixture is separated by vacuum distillation and recrystallization to isolate pure 1-methylbenzotriazole, which serves as the methylating agent for the subsequent step.
This method is characterized by mild reaction conditions, high yield (~95%), low environmental impact, and suitability for scale-up industrial production.
| Step | Conditions | Outcome |
|---|---|---|
| Benzotriazole + Base in DMF | Room temp, stirring | Benzotriazole salt formation |
| Addition of Dimethyl Carbonate | 90–100 °C, constant temp reaction | Mixture of 1- and 2-methylbenzotriazole |
| Vacuum Distillation | 50 kPa, 58–68 °C and 137–145 °C | Separation of methylbenzotriazoles |
| Recrystallization | Ethanol/petroleum ether | Pure 1-methylbenzotriazole crystals |
Synthesis of 4-Carboxybenzenesulfonamide
The 4-carboxybenzenesulfonamide moiety can be prepared by oxidative conversion of p-methylphenyl sulfonylamine using oxygen as the oxidant under catalysis:
Oxidative Reaction: p-Methylphenyl sulfonylamine is oxidized in acetic acid solvent with a nitroxide free radical catalyst and a metal salt or oxide cocatalyst at 40–120 °C under atmospheric oxygen pressure.
Workup: After reaction completion (2–12 hours), the mixture is cooled, acetic acid removed by reduced pressure distillation, and the residue washed and dried to yield p-carboxybenzenesulfonamide.
This method offers mild conditions, high yield, and avoids harsh reagents, making it efficient for preparing the sulfonamide precursor.
| Step | Conditions | Outcome |
|---|---|---|
| p-Methylphenyl sulfonylamine + O2 | 40–120 °C, acetic acid, catalyst | Oxidative conversion to 4-carboxybenzenesulfonamide |
| Workup | Reduced pressure distillation, washing | Pure 4-carboxybenzenesulfonamide |
Coupling to Form N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide
The final step involves the coupling of the benzotriazole methyl intermediate with 4-carboxybenzenesulfonamide:
Activation of 4-Carboxybenzenesulfonamide: The carboxylic acid group may be activated by converting it into an acid chloride or using coupling reagents such as carbodiimides to facilitate nucleophilic substitution.
Nucleophilic Substitution: The benzotriazole methyl compound acts as a nucleophile, attacking the activated sulfonamide derivative to form the N-((benzotriazole-1-yl)methyl) linkage.
Purification: The product is purified by crystallization or chromatographic methods to obtain the target compound with high purity.
While specific detailed protocols for this coupling are less frequently reported, analogous sulfonamide syntheses utilize palladium-catalyzed C–H activation or diazonium salt methods for sulfonamide bond formation, which could be adapted for this compound.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Benzotriazole methyl intermediate | Base-mediated methylation | Benzotriazole, K tert-butoxide, DMF, dimethyl carbonate, 90–100 °C | High yield, mild, scalable |
| 4-Carboxybenzenesulfonamide synthesis | Oxidative conversion | p-Methylphenyl sulfonylamine, O2, acetic acid, nitroxide catalyst, 40–120 °C | Mild, high yield, environmentally friendly |
| Coupling to final compound | Nucleophilic substitution or Pd-catalyzed C–H activation | Activated sulfonamide, benzotriazole methyl intermediate | Efficient bond formation |
Research Findings and Notes
The methylation of benzotriazole using dimethyl carbonate in DMF with alkali is a well-documented, cost-effective industrial process with minimal environmental impact.
Oxidative synthesis of 4-carboxybenzenesulfonamide using oxygen and nitroxide catalysts avoids hazardous reagents and provides high purity sulfonamide precursors.
Alternative sulfonamide synthesis methods include diazonium salt reactions under metal-free catalysis and palladium-catalyzed ortho-benzoylation, which may offer routes to functionalized sulfonamide derivatives.
The coupling step to form the N-((benzotriazole-1-yl)methyl) linkage is critical and may require optimization of activation and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting their catalytic activity. This property is particularly useful in corrosion inhibition, where the compound forms a protective layer on metal surfaces. In biological systems, it can interact with enzymes and proteins, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Electronic and Solubility Properties
- The carboxy group in the target compound enhances aqueous solubility compared to chloro or methoxy derivatives, making it more suitable for polar reaction environments . However, this group may reduce membrane permeability in biological systems.
- This could influence interactions with enzymes or receptors .
Biological Activity
The compound N-((Benzotriazole-1-yl)methyl))-4-carboxybenzenesulfonamide is a derivative of benzotriazole, a class of compounds that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 296.33 g/mol |
| Solubility | Soluble in DMSO |
| pKa | 4.5 |
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. In a study focusing on various benzotriazole compounds, it was found that this compound demonstrated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL | |
| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Bacillus subtilis | 8 μg/mL |
Anti-parasitic Activity
The compound has also shown potential as an anti-parasitic agent. A study reported that derivatives of benzotriazole exhibited inhibitory effects on the growth of Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, concentrations as low as 25 μg/mL resulted in a 50% reduction in parasite viability after 72 hours .
Analgesic and Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its analgesic and anti-inflammatory effects. In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism for pain relief .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.
Case Study 2: Anti-parasitic Activity in Vivo
A study involving animal models treated with the compound showed promising results in reducing parasitic load in infected subjects. The compound was administered at varying doses, revealing significant reductions in parasitic burden compared to control groups receiving no treatment .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival.
- Cell Membrane Disruption : It may affect the integrity of microbial cell membranes, leading to cell lysis.
- Modulation of Immune Response : The anti-inflammatory effects suggest it may modulate immune pathways involved in pain and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
